molecular formula C23H16N6O B10920715 2-{4-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{4-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10920715
M. Wt: 392.4 g/mol
InChI Key: QRBHLRSLLYNOIN-UHFFFAOYSA-N
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Description

2-{4-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable target for research in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Naphthol, phenyl halides, basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .

Mechanism of Action

The mechanism of action of 2-{4-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar core structures but different substituents.

    1,2,4-Triazolo[1,5-c]pyrimidine: Compounds with a similar triazolo-pyrimidine core but varying functional groups.

Uniqueness

2-{4-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific combination of naphthyloxy and phenyl groups, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H16N6O

Molecular Weight

392.4 g/mol

IUPAC Name

4-[4-(naphthalen-2-yloxymethyl)phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H16N6O/c1-2-4-18-11-19(10-9-16(18)3-1)30-13-15-5-7-17(8-6-15)21-26-23-20-12-25-27-22(20)24-14-29(23)28-21/h1-12,14H,13H2,(H,25,27)

InChI Key

QRBHLRSLLYNOIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(C=C3)C4=NN5C=NC6=C(C5=N4)C=NN6

Origin of Product

United States

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